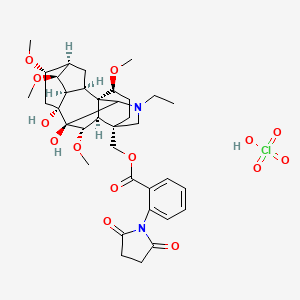

Lycaconitine perchlorate

Description

Historical Context of Diterpenoid Alkaloid Discovery and Research Significance

The study of diterpenoid alkaloids is deeply rooted in the historical use of Aconitum and Delphinium plants in traditional medicine and, conversely, as potent poisons. thieme-connect.com The scientific investigation into these plants began in the 19th century, leading to the isolation of some of the most well-known and toxic alkaloids.

Research into the chemical constituents of Aconitum and Delphinium species has been ongoing for well over a century. mdpi.com Early investigations were primarily driven by the desire to understand the toxic principles of these plants, which were known for their potent effects on the nervous and cardiovascular systems. thieme-connect.com The structural complexity of these molecules presented a significant challenge to early chemists, and it was only with the advent of modern spectroscopic techniques that the full diversity of these alkaloids began to be appreciated. numberanalytics.com Over time, the focus of research has expanded from simple isolation and toxicological studies to include detailed pharmacological investigations, synthetic chemistry, and biosynthetic pathway elucidation. sioc-journal.cnresearchgate.net

Within the broader class of diterpenoid alkaloids, the lycoctonine-type norditerpenoid alkaloids emerged as a significant subgroup. These C19-norditerpenoid alkaloids are characterized by a specific carbon skeleton and are typically less toxic than the aconitine-type alkaloids. thieme-connect.com Lycoctonine (B1675730), the parent compound of this subclass, was first reported in 1865 from Aconitum lycoctonum L. mdpi.com The elucidation of the structure of lycoctonine and its derivatives was a pivotal moment in the field, providing a basis for understanding the structure-activity relationships within this group of compounds. mdpi.com Lycaconitine (B1195118), an ester derivative of lycoctonine, was first reported in 1884, also from A. lycoctonum. mdpi.com The perchlorate (B79767) salt of lycaconitine, the subject of this article, has been utilized in research as a specific pharmacological tool.

Evolution of Research on Aconitum and Delphinium Alkaloids

Classification and Structural Diversity within Diterpenoid Alkaloids

Diterpenoid alkaloids are classified based on their carbon skeleton into C18, C19, and C20 types. thieme-connect.com Lycaconitine perchlorate belongs to the C19-norditerpenoid alkaloid group, which is one of the most numerous and structurally diverse.

The lycoctonine skeleton is a complex, highly oxygenated, and polycyclic system that serves as the foundational structure for a large number of related alkaloids. wikipedia.org This structural framework is a defining feature of the lycoctonine-type alkaloids and is responsible for their characteristic chemical and biological properties. The core structure provides a scaffold for a wide array of functional group modifications, leading to the vast diversity observed in this subclass.

The structural diversity of lycoctonine-type alkaloids arises from variations in the substitution patterns on the core skeleton. These variations can include the number and position of hydroxyl and methoxyl groups, as well as the presence of various ester functionalities. wikipedia.org Lycaconitine itself is an ester derivative of lycoctonine, and the perchlorate salt is formed by the protonation of the tertiary amine in the alkaloid structure by perchloric acid. This salt formation is often employed to increase the water solubility and crystallinity of the alkaloid, facilitating its use in biological assays. The specific derivatization pattern of lycaconitine, particularly the ester group, is crucial for its biological activity.

Lycoctonine Skeleton as a Core Structural Motif

Research Gaps and Future Directions in Lycaconitine Perchlorate Studies

While significant research has been conducted on the broader class of lycoctonine-type alkaloids, specific and detailed studies on lycaconitine perchlorate are less common. Much of the existing research has focused on the more widely known methyllycaconitine (B43530) (MLA), a potent nicotinic acetylcholine (B1216132) receptor antagonist.

There is a clear need for more focused research on lycaconitine perchlorate to fully elucidate its pharmacological profile. Future studies should aim to:

Conduct detailed receptor binding assays to determine the affinity and selectivity of lycaconitine perchlorate for various nicotinic acetylcholine receptor subtypes.

Perform comprehensive structure-activity relationship studies to understand how modifications to the lycaconitine structure affect its biological activity.

Investigate the potential therapeutic applications of lycaconitine perchlorate, particularly in areas where nicotinic receptor modulation is beneficial.

Develop and refine synthetic routes to lycaconitine and its analogs to facilitate further research and potential drug development.

Addressing these research gaps will provide a more complete understanding of lycaconitine perchlorate and its place within the broader landscape of diterpenoid alkaloid research.

Detailed Research Findings on Lycaconitine Perchlorate

Lycaconitine perchlorate has been identified as a C19-norditerpenoid alkaloid purified from plants of the Aconitum genus. mdpi.com It is characterized as a ganglion-blocking agent and a nicotinic receptor antagonist at the neuromuscular junction. mdpi.com This activity profile positions it as a potent, medium-acting muscle relaxant. mdpi.com

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C36H48N2O10.HClO4 | mdpi.com |

| Molecular Weight | 769.23 g/mol | mdpi.com |

| Physical Form | Cream-white crystal | mdpi.com |

| Melting Point | 184-186 °C (with foaming) | mdpi.com |

| Solubility | Moderately soluble in water and methanol; poorly soluble in ethanol (B145695) | mdpi.com |

Biological Activity

| Activity | Description | Source |

| Ganglion Blocking Agent | Acts as a nicotinic receptor antagonist at the neuromuscular junction. | mdpi.com |

| Muscle Relaxant | Potent, medium-acting, non-depolarizing myorelaxant. | mdpi.com |

| Hypotensive | Causes hypotension due to the blockade of nerve impulse transmission in sympathetic and orthosympathetic ganglia. | mdpi.com |

| Antagonist Activity | It is an antagonist of Proserine and Galanthamine. | mdpi.com |

In Vivo and In Vitro Data

| Model | Finding | Source |

| Anesthetized Cat (in vivo) | 1.5 mg/kg (i.v.) or 30 mg/kg (p.o.) blocks the activity of N-cholinoreceptors at the neuromuscular junction. | mdpi.com |

| Anesthetized Cat (in vivo) | 0.5-2 mg/kg (i.v.) causes hypotension. | mdpi.com |

| Rat Diaphragm Preparation (in vitro) | 10-5 g/ml blocks neuromuscular transmission. | mdpi.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N2O10.ClHO4/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35;2-1(3,4)5/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3;(H,2,3,4,5)/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLUSIUQFUVGKU-TVDXQNASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49ClN2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to Lycaconitine (B1195118) and Related Analogues

The total synthesis of lycaconitine and its complex polycyclic analogues presents a formidable challenge to synthetic chemists, demanding innovative strategies for the construction of its intricate molecular architecture.

Strategies for Stereochemical Control in Complex Polycyclic Systems

The construction of the complex, bridged, and polycyclic skeletons of diterpenoid alkaloids like lycaconitine necessitates precise control over stereochemistry. nih.govnih.gov A key challenge lies in the strategic formation of multiple stereogenic centers within the compact framework. oup.com

Researchers have employed various strategies to achieve this control:

Substrate-Controlled Reactions: The inherent chirality of synthetic intermediates is often leveraged to direct the stereochemical outcome of subsequent reactions. mdpi.com For instance, the stereochemistry of a chiral butenolide can control the creation of new stereocenters during intermolecular Michael reactions. mdpi.com

Asymmetric Catalysis: Chiral catalysts are utilized to induce enantioselectivity in key bond-forming reactions. The Sharpless asymmetric dihydroxylation, for example, has been used to install stereogenic centers with high enantioselectivity in the synthesis of complex alkaloids. oup.com Similarly, chiral gallium–sodium–BINOL catalysts have been effective in asymmetric Michael additions to construct chiral cyclopentanones, which are crucial building blocks. acs.org

Conformational Control: The rigid conformational nature of polycyclic intermediates can dictate the facial selectivity of reagents, thereby controlling the stereochemistry of newly formed centers. In the synthesis of related diterpenoid alkaloids, the boat conformation of a key ring system, stabilized by intramolecular hydrogen bonds, plays a crucial role in directing subsequent transformations. chemistry-chemists.comcdnsciencepub.com

Cycloaddition Reactions: Intramolecular and intermolecular cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the stereocontrolled formation of multiple C-C bonds and the rapid assembly of bridged ring systems. nih.govmdpi.com

A critical aspect of these strategies is the ability to form quaternary stereogenic centers, a common feature in diterpenoid alkaloids. acs.org Methodologies such as the Mukaiyama–Michael reaction followed by copper-mediated carbenoid annulation have been developed to construct these challenging motifs. oup.com

Convergent and Linear Synthesis Pathways for Diterpenoid Alkaloids

Both convergent and linear strategies have been applied to the synthesis of diterpenoid alkaloids, each with its own set of advantages and challenges. nih.gov

For diterpenoid alkaloids, convergent strategies often focus on the late-stage coupling of major fragments to construct the core polycyclic skeleton. acs.orgnih.gov For example, a fragment coupling approach has been successfully used in the total syntheses of related C19 diterpenoid alkaloids like (-)-talatisamine, (-)-liljestrandisine, and (-)-liljestrandinine. acs.org This strategy leveraged a 1,2-addition/semipinacol rearrangement sequence to couple complex ring-containing fragments. acs.org The pursuit of synthetic efficiency has increasingly favored convergent approaches in the synthesis of complex molecules. sci-hub.se

Semisynthesis and Derivatization Strategies of Lycaconitine Perchlorate (B79767)

Semisynthesis, starting from naturally occurring alkaloids, provides a more direct route to novel derivatives for pharmacological evaluation.

Site-Specific Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective analogs. For lycaconitine and related diterpenoid alkaloids, derivatization efforts have focused on several key positions to probe their influence on activity. researchgate.net

Key modification sites include:

The N-20 position: The ethyl group on the nitrogen atom at position 20 is a common target for modification. For the related C18-diterpenoid alkaloid lappaconitine (B608462), a series of derivatives with different substituents at the N-20 position were synthesized to investigate their anti-inflammatory potential. nih.gov

The C-4 position: The substituent at C-4, which in lycaconitine is a methyl group bearing an ester, is another important site for modification. researchgate.net

Hydroxyl Groups: The various hydroxyl groups present on the alkaloid scaffold offer opportunities for derivatization, such as esterification or etherification, to explore their role in binding and activity. researchgate.net

The Benzene (B151609) Ring: In related structures like lappaconitine, modifications to the benzene ring of the anthraniloyl moiety have been explored. nih.gov SAR studies on these derivatives indicated that introducing electron-donating groups could enhance anti-inflammatory efficacy, while electron-withdrawing groups could reduce it. nih.gov

These modifications have led to the discovery of derivatives with altered or improved pharmacological profiles, highlighting the importance of specific structural features for biological activity. For instance, the analgesic potential of diterpenoid alkaloids has been linked to the presence of an aroyl or aroyloxy group at the R-14 position. nih.gov

Introduction of Reporter Groups and Bioconjugation Handles

To study the mechanism of action and cellular targets of lycaconitine and its analogs, researchers introduce reporter groups and bioconjugation handles into the molecule. These modifications allow for the visualization, tracking, and isolation of the molecule and its biological partners.

Common strategies include:

Fluorophores: Attaching fluorescent molecules allows for the visualization of the alkaloid's distribution in cells and tissues.

Biotinylation: The introduction of a biotin (B1667282) tag enables affinity-based purification of the molecule and its binding partners using avidin (B1170675) or streptavidin. researchgate.net

Photoaffinity Labels: These groups can be activated by light to form a covalent bond with nearby molecules, allowing for the identification of binding proteins.

Click Chemistry Handles: The incorporation of small, reactive groups like azides or alkynes allows for efficient and specific conjugation to other molecules using "click" chemistry reactions. researchgate.net

These techniques are powerful tools in chemical biology for elucidating the complex pharmacology of natural products like lycaconitine.

Preparation of Perchlorate Salts from Lycaconitine and Methyllycaconitine (B43530)

The basic nitrogen atom in the lycoctonine-type alkaloid structure allows for the formation of salts with various acids. The perchlorate salt of lycaconitine and its close analogue, methyllycaconitine (MLA), are commonly prepared for research purposes. wikipedia.orgacgpubs.org

The preparation typically involves dissolving the free base of the alkaloid in a suitable solvent, such as ethanol (B145695) or chloroform, and then treating it with a solution of perchloric acid. latoxan.comresearchgate.net The resulting perchlorate salt often crystallizes from the solution and can be isolated by filtration.

The perchlorate salts generally exhibit different physical properties compared to the free base. For instance, the perchlorate salt of MLA has a melting point of 195 °C, while the amorphous free base melts at 128 °C. wikipedia.org Similarly, lycaconitine perchlorate is described as a cream-white crystal with a melting point of 184-186 °C (with foaming) and is moderately soluble in water and methanol. latoxan.com The formation of a perchlorate salt can improve the compound's stability and handling characteristics for biological experiments. latoxan.com Methyllycaconitine perchlorate has been used in the preparation of curaremimetic (muscle relaxant) formulations. acgpubs.orgscholarena.com

Chemoenzymatic and Biocatalytic Approaches in Alkaloid Synthesis

The synthesis of structurally complex alkaloids, such as those belonging to the norditerpenoid and diterpenoid families, presents considerable challenges to synthetic chemists. nih.govrsc.org Chemoenzymatic and biocatalytic approaches have emerged as powerful strategies to overcome these hurdles by integrating the high selectivity and efficiency of enzymes with the versatility of chemical reactions. nih.govnumberanalytics.com These methods offer significant advantages, including milder reaction conditions, reduced need for protecting groups, and the ability to perform highly specific transformations on complex molecular scaffolds. nih.govnumberanalytics.com

Biocatalysis, the use of enzymes or whole microbial cells as catalysts, is a valuable tool in the asymmetric synthesis of alkaloids. nih.gov Enzymes typically exhibit remarkable chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.govnumberanalytics.com The main strategies for incorporating biocatalysis into alkaloid synthesis include the preparation of chiral building blocks, the kinetic resolution or desymmetrization of racemic intermediates, and the construction of the alkaloid skeleton through enzyme-catalyzed bond formation. nih.gov

A notable application of biocatalysis in the synthesis of complex alkaloids is the use of enzymes for specific C-H functionalization. For instance, engineered cytochrome P450 enzymes have been successfully employed for the late-stage C–H oxidation of advanced intermediates in the total synthesis of norditerpenoid alkaloids. mdpi.com This approach allows for the introduction of hydroxyl groups at positions that are challenging to access through conventional chemistry, thereby streamlining the synthetic route. mdpi.com

Lipases and esterases are also widely used in the chemoenzymatic synthesis of alkaloids. nih.gov These enzymes are particularly effective for the kinetic resolution of racemic alcohols and esters, providing access to enantiomerically pure intermediates that are crucial for the total synthesis of complex natural products. mdpi.com For example, lipase-mediated desymmetrization has been a key step in the synthesis of various alkaloids, including bisquinolizidine and indolizidine alkaloids. mdpi.com

While specific chemoenzymatic or biocatalytic syntheses of lycaconitine perchlorate are not extensively documented in publicly available research, the methodologies applied to other structurally related norditerpenoid and diterpenoid alkaloids provide a clear precedent for potential future applications. The biosynthesis of C19 lycoctonine-type alkaloids involves a series of enzymatic transformations, including cyclizations and oxidations, which could potentially be harnessed for in vitro chemoenzymatic processes. rsc.org The development of biocatalysts for key steps in the synthesis of the complex, polycyclic core of lycaconitine could significantly enhance the efficiency and stereocontrol of its production.

The following table summarizes selected examples of chemoenzymatic approaches in the synthesis of complex alkaloids, illustrating the types of enzymes used and the transformations they catalyze.

| Alkaloid/Intermediate | Enzyme Class | Enzyme Example | Reaction Type | Key Finding | Reference |

| Jorunnamycin A / Saframycin A intermediates | Pictet-Spenglerase | SfmC | C-C and C-N bond formation | Accomplished the formation of two C-C bonds, three C-N bonds, and thioester reduction in a single enzymatic step to construct the pentacyclic core. | nih.gov |

| Tetrahydroquinoline (THQ) Alkaloids | Amine Oxidase | Cyclohexylamine Oxidase (CHAO) | Dynamic kinetic resolution | An engineered oxidase was used for the deracemization of racemic THQs, providing access to enantiomerically pure alkaloids. | nih.gov |

| Paspaline | Reductase (in Baker's Yeast) | Not specified | Reductive desymmetrization | Baker's yeast was used to reduce a diketone, establishing two vicinal chirality centers with high diastereoselectivity and enantiomeric excess. | nih.gov |

| Isodaphlongamine H intermediate | Reductase (in Baker's Yeast) | Not specified | Reductive kinetic resolution | A β-ketoester was resolved via reduction with baker's yeast to yield a key chiral hydroxyester intermediate. | nih.gov |

| (-)- and (+)-Petrosins | Lipase (B570770) | Not specified | Desymmetrization of a 1,3-diol | A lipase was used to convert a prochiral 1,3-diol into an enantiomerically pure monoacetate, a key step in the total synthesis. | mdpi.com |

| Nigelladine A | Cytochrome P450 | Engineered P450 | Late-stage C-H oxidation | An engineered P450 enzyme catalyzed a site-selective allylic oxidation on a complex intermediate. | mdpi.com |

Biosynthetic Pathways and Precursor Studies

Elucidation of Lycaconitine (B1195118) Biosynthetic Cascade in Aconitum and Delphinium Species

The elucidation of the biosynthetic pathway for lycaconitine and its relatives has advanced significantly through a combination of precursor feeding studies, comparative transcriptomics, and enzymatic characterization. Research has largely focused on the foundational C20-DA pathways, which are conserved between the Aconitum and Delphinium genera and provide the scaffold for lycoctonine-type alkaloids. nih.govbiorxiv.org

Isotopic labeling studies have been crucial in identifying the foundational molecules incorporated into the diterpenoid alkaloid structure. The biosynthesis begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govmdpi.com Four of these isoprenoid units are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov

Crucially, labeling experiments have also shed light on the origin of the characteristic nitrogen atom in the alkaloid core.

Nitrogen Source : Feeding studies using callus cultures of Aconitum plicatum with isotopically labeled ethanolamine (B43304) (1,1,2,2-D4) and ethylamine (B1201723) (D5) demonstrated a clear preference for the incorporation of ethanolamine as the nitrogen source for the majority of detected diterpenoid alkaloids. nih.govbiorxiv.orgnih.gov Further supporting this, studies on atisine-type alkaloids in Spiraea species using L-[2-13C,15N]serine showed its incorporation, suggesting that L-serine, after decarboxylation to ethanolamine, is a key precursor for the nitrogen-containing β-aminoethanol bridge in these molecules. acs.orgacs.orgnih.gov

The diterpene spiraminol has been identified as a biosynthetic precursor of atisine-type spiramine alkaloids, further linking diterpene scaffolds to the final alkaloid structures. acs.orgacs.org These studies collectively confirm that the biosynthesis involves the initial formation of a diterpene scaffold, which is then aminated, likely via condensation with ethanolamine, to form the foundational alkaloid structure. nih.gov

The enzymatic steps transforming the simple GGPP precursor into complex alkaloid scaffolds are central to understanding lycaconitine biosynthesis. While the specific enzymes for the final tailoring steps to lycaconitine are still under investigation, the initial "entry point" enzymes that form the precursor C20-DA skeleton have been identified and characterized through comparative transcriptomics of Delphinium and Aconitum species. nih.govresearchgate.net These initial steps, leading to the atisine-type skeleton, are considered homologous to the early steps of lycoctonine (B1675730) biosynthesis.

The key identified enzymes in the formation of the atisinium precursor are:

Terpene Synthases (TPS) : A pair of terpene synthases initiates the cyclization cascade. A class II TPS from the TPS-c subfamily (like DgrTPS1) first cyclizes GGPP into an intermediate, ent-copalyl diphosphate (ent-CPP). nih.govnih.gov This intermediate is then further cyclized by a class I TPS from the TPS-e subfamily (like DgrTPS2) to form the specific diterpene scaffold, ent-atiserene. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYPs) : Following the creation of the hydrocarbon skeleton, a series of oxidative modifications are catalyzed by CYP enzymes. nih.govwikipedia.org In the atisinium pathway, three specific CYPs have been identified that sequentially oxidize the ent-atiserene scaffold, preparing it for the subsequent incorporation of the nitrogen atom. nih.govresearchgate.net CYPs are a large family of enzymes known to be critical drivers of chemical diversification in alkaloid biosynthesis through hydroxylation, ring formation, and rearrangement. nih.gov

Reductase : Co-expression analysis also identified a novel reductase with little homology to previously characterized enzymes as being active in the pathway, highlighting the unique enzymatic machinery that has evolved for DA biosynthesis. nih.govbiorxiv.org

This sequence of terpene synthases followed by extensive oxidative tailoring by CYPs represents the core catalytic logic for building the complex DA scaffolds. msu.edu

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Function |

|---|---|---|---|---|

| Class II Terpene Synthase (TPS-c) | DgrTPS1 | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | Initial cyclization of the universal C20 precursor. nih.govnih.gov |

| Class I Terpene Synthase (TPS-e) | DgrTPS2 | ent-Copalyl Diphosphate (ent-CPP) | ent-Atiserene | Second cyclization to form the characteristic diterpene skeleton. nih.govresearchgate.net |

| Cytochrome P450 (CYP) | CYP71D-family (example) | ent-Atiserene | Oxidized ent-atiserene derivatives | Scaffold modification and functionalization through oxidation. nih.govresearchgate.net |

| Reductase | Novel Reductase | Oxidized diterpene/iminium ion | Aminated intermediate | Likely involved in the amination or subsequent reduction steps. nih.govbiorxiv.org |

Precursor Incorporation Studies (e.g., Terpenoid Precursors)

Genetic and Molecular Regulation of Diterpenoid Alkaloid Production

The production of lycaconitine and other DAs is tightly regulated at the genetic level. The biosynthetic genes are often expressed in a tissue-specific manner, with accumulation of the final products primarily occurring in the roots of Aconitum and Delphinium plants. nih.govmdpi.com The discovery of the genes involved in this pathway has been accelerated by multi-omics approaches, integrating genomics, transcriptomics, and metabolomics. jipb.net

Several key regulatory mechanisms have been identified:

Transcriptional Regulation : The expression of biosynthetic genes is controlled by transcription factors (TFs). In alkaloid biosynthesis more broadly, TFs from the bHLH, ERF, and WRKY families have been shown to play a significant role. nih.gov Their activity is often responsive to jasmonate signaling, a key plant defense pathway, suggesting that the production of these toxic alkaloids is, at least in part, a defense mechanism. nih.gov

Co-expression Networks : A powerful strategy for identifying biosynthetic genes is the use of co-expression analysis. By identifying genes that show similar expression patterns to known pathway genes across different tissues or conditions (e.g., after treatment with methyl jasmonate), researchers have successfully pinpointed novel enzymes, such as the reductase in the atisinium pathway. nih.govbohrium.com

Evolutionary Mechanisms : Comparative genomics suggests that large-scale genetic events, such as whole-genome duplication, may have played a role in the evolution of DA biosynthesis. An ancient whole-genome duplication event identified in Aconitum vilmorinianum may have provided the raw genetic material for the evolution of the novel functions required for this complex pathway. jipb.net

Comparative Biosynthetic Analyses of Lycoctonine-Type Alkaloids

The structural diversity of DAs arises from variations in a conserved biosynthetic framework. Lycoctonine-type alkaloids are C19-DAs, which are derived from C20-DA precursors like atisine. rsc.orgnih.gov

Atisine vs. Lycoctonine Skeletons : The biosynthesis of atisine-type (C20) and lycoctonine-type (C19) alkaloids begins with the same diterpene precursor, ent-atiserene. nih.govnih.gov The key divergence occurs after the formation of the initial C20-DA scaffold. The transformation from a C20-atisine type to a C19-lycoctonine type involves the loss of a carbon atom (typically C-20) and significant skeletal rearrangement. nih.gov

Conservation and Divergence : The initial enzymatic steps to produce the ent-atiserene core are conserved across Aconitum and Delphinium. nih.govbiorxiv.org The divergence that leads to the thousands of different DAs occurs in the "tailoring" phase. Different species, and even different tissues, express unique combinations of modifying enzymes—such as CYPs, methyltransferases, and acyltransferases—that add different functional groups at various positions on the core skeleton. For instance, lycaconitine is the N-(2-carboxyphenyl)-methylsuccinamido-ester of the parent amino alcohol, lycoctonine. The formation of this complex ester group is a late and highly specific step in the pathway.

ent-Atisane vs. ent-Kaurane Pathways : Within the C20-DAs, there are two major precursor backbones derived from ent-CPP: ent-atisane and ent-kaurene. mdpi.com These are formed by different class I terpene synthases (KSLs). nih.gov This initial choice of skeleton dictates the subsequent cyclization and rearrangement possibilities, leading to distinct classes of C20-DAs (e.g., atisine-type vs. napelline-type) and, consequently, different downstream C19-DA products. nih.govnih.gov

| Feature | Atisine-Type (C20-DA) | Lycoctonine-Type (C19-DA) | Reference |

|---|---|---|---|

| Carbon Skeleton | C20 | C19 (derived from C20) | nih.gov |

| Biosynthetic Role | Precursor | Derived Product | rsc.orgrsc.org |

| Key Diterpene Intermediate | ent-Atiserene | nih.govnih.gov | |

| Key Transformation | Formation of the core C20-DA scaffold via amination and cyclization. | Skeletal rearrangement and loss of one carbon atom from the C20 precursor. | nih.gov |

| Example Compound | Atisine | Lycoctonine, Lycaconitine | rsc.orgmdpi.com |

Molecular Mechanisms of Action and Target Deconvolution

Ligand-Receptor Interaction Studies of Lycaconitine (B1195118) Perchlorate (B79767)

The affinity and selectivity of lycaconitine and its derivatives for nAChRs have been extensively characterized through ligand-receptor interaction studies. These investigations have provided a detailed understanding of the binding kinetics, thermodynamics, and subtype selectivity that govern the pharmacological profile of this compound.

Equilibrium binding assays, which measure the affinity of a ligand at a steady state, have been more commonly reported for lycaconitine and its analogues. These studies typically determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are inversely related to the binding affinity. For instance, lycaconitine has been shown to inhibit the binding of radiolabeled ligands to nAChRs, indicating a direct interaction with the receptor's binding sites. acs.org The binding affinity is a critical determinant of the concentration range over which the compound exerts its biological effects.

Lycaconitine and its derivatives exhibit a notable degree of selectivity for different subtypes of neuronal nAChRs. acs.orgjneurosci.org The α7 and α4β2 subtypes, which are abundantly expressed in the central nervous system, have been the primary focus of these profiling studies. mdpi.com

Methyllycaconitine (B43530) (MLA), a closely related compound, is a potent antagonist of the α7 nAChR subtype. wikipedia.orgthieme-connect.com Lycaconitine itself, while less potent than MLA, also demonstrates a significant affinity for the α7 subtype. acs.org In comparative studies, the absence of the methyl group on the succinimide (B58015) ring in lycaconitine reduces its affinity for α7 receptors by approximately 20-fold compared to MLA. wikipedia.org

Interestingly, the affinity of lycaconitine for the α4β2 nAChR subtype is not significantly different from that of MLA. wikipedia.org This suggests that the N-methyl group is a key determinant for high-affinity binding to the α7 subtype but is less critical for interaction with the α4β2 subtype. Lycaconitine was found to be about half as potent as MLA in inhibiting [3H]-(-)-cytisine binding, which targets the α4β2 nAChR subtype. acs.org

The selectivity of these compounds is crucial for their use as pharmacological tools to dissect the roles of different nAChR subtypes in various physiological and pathological processes.

Interactive Data Table: nAChR Subtype Affinity of Lycaconitine and Related Compounds

| Compound | nAChR Subtype | Ki or IC50 | Notes | Reference |

| Lycaconitine | α4β2 | Moderately potent | ~50% potency of MLA | acs.org |

| Lycaconitine | α7 | Less potent than MLA | Substantially less potent than MLA | acs.org |

| Methyllycaconitine (MLA) | α7 | High affinity (Ki ~1-10 nM) | Potent and selective antagonist | wikipedia.org |

| Methyllycaconitine (MLA) | α4β2 | Moderate affinity (IC50 ~0.65-7 µM) | Less potent than at α7 | wikipedia.orgnih.gov |

| Methyllycaconitine (MLA) | α3β2 | High affinity (IC50 ~80 nM) | wikipedia.org |

The interaction of lycaconitine and its analogues with nAChRs primarily occurs at the orthosteric binding site, the same site where the endogenous neurotransmitter acetylcholine (B1216132) (ACh) binds. frontiersin.org This is characteristic of competitive antagonism, where the antagonist molecule physically competes with the agonist for binding to the receptor. core.ac.uk The structural similarities between the antagonist and the natural ligand allow it to fit into the binding pocket, but it fails to induce the conformational change necessary for channel activation.

While lycaconitine itself is considered a competitive antagonist, the broader family of nAChR modulators includes allosteric modulators that bind to sites distinct from the ACh binding site. frontiersin.orgunimib.it These allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to an agonist. mdpi.com There is no evidence to suggest that lycaconitine perchlorate acts as an allosteric modulator. Its mechanism of action is consistent with competitive inhibition at the orthosteric site. nih.gov

Subtype Selectivity Profiling of nAChRs (e.g., α7, α4β2 subtypes)

Functional Modulation of Ion Channels and Receptors

The binding of lycaconitine perchlorate to nAChRs leads to a functional modulation of the ion channel, which can be characterized using electrophysiological techniques. These methods provide a direct measure of the ion flow through the channel and the excitability of the cell.

Patch-clamp electrophysiology has been a pivotal technique in characterizing the functional effects of lycaconitine and its analogues on nAChRs. nih.govnih.govplos.org In this technique, a small patch of the cell membrane containing ion channels is isolated, allowing for the direct measurement of ionic currents.

Studies using patch-clamp recordings have confirmed that methyllycaconitine (MLA) acts as an antagonist at nAChRs. nih.gov When applied to neurons, MLA blocks the currents evoked by the application of acetylcholine or other nicotinic agonists. nih.gov This blockade is typically reversible, meaning that the receptor function can be restored after the removal of the antagonist. nih.gov The inhibition of the ACh-induced current by MLA has been shown to be concentration-dependent. plos.org

Furthermore, the blocking action of MLA on insect neuronal nicotinic receptors has been found to be voltage-independent, a characteristic often associated with competitive antagonists. biologists.com This means that the degree of block does not change with the membrane potential of the cell. In contrast, some non-competitive channel blockers exhibit a voltage-dependent block. biologists.com

By blocking the function of nAChRs, lycaconitine perchlorate can significantly alter cellular excitability. In neurons where nAChRs contribute to depolarization and the generation of action potentials, the application of a nicotinic antagonist like lycaconitine would be expected to reduce neuronal firing.

Some reports also suggest that certain Aconitum alkaloids, the family to which lycaconitine belongs, can modulate voltage-gated sodium channels, leading to increased cellular excitability. However, the primary and most well-characterized action of lycaconitine is the antagonism of nAChRs.

Impact on Neurotransmitter Release Mechanisms (pre-synaptic modulation)

Lycaconitine and its derivatives, particularly the extensively studied methyllycaconitine (MLA), function as potent antagonists of neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov Their mechanism of action significantly involves the modulation of presynaptic events, thereby controlling the release of various neurotransmitters. nih.gov By binding to and blocking presynaptic nAChRs, these alkaloids can inhibit the release of neurotransmitters that are otherwise facilitated by acetylcholine.

This presynaptic inhibition is a key feature of its neurobiological profile. For instance, research on rat striatal synaptosomes demonstrated that MLA blocks presynaptic nicotinic receptors that mediate the release of dopamine. nih.gov Similarly, studies have shown that MLA blocks neuromuscular transmission in skeletal muscle, a characteristic property of nAChR antagonists. wikipedia.org This modulation occurs because many nerve terminals possess nAChRs that, when activated, enhance the release of their respective neurotransmitters. By antagonizing these receptors, lycaconitine analogues effectively apply a brake on this release mechanism. nih.gov The inhibitory concentration (IC50) and binding affinity (Ki) values for MLA highlight its potent and varied effects on different nAChR subtypes.

| Receptor Subtype | Test System | Measurement | Value | Reference |

| α7-containing nAChR | - | Ki | 1.4 nM | |

| α4β2 nAChR | - | Ki | > 40 nM | |

| α6β2 nAChR | - | Ki | > 40 nM | |

| Presynaptic nAChR (Dopamine Release) | Rat striatal synaptosomes | Blockade Concentration | 10 µM | nih.gov |

| α3nα1 nAChR | Xenopus oocytes | IC50 | 0.08 µM | nih.gov |

| α4nα1 nAChR | Xenopus oocytes | IC50 | 0.65 µM | nih.gov |

| This table is interactive. Click on the headers to sort the data. |

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Complexes

To decipher the intricate interactions between lycaconitine-type alkaloids and their receptor targets at an atomic level, computational modeling and molecular dynamics (MD) simulations have become indispensable tools. sci-hub.runih.gov These methods provide a virtual microscope to visualize and analyze the dynamic process of ligand binding, offering insights that are often difficult to obtain through experimental methods alone. nih.gov Simulations can reveal the conformational changes in both the ligand and the receptor upon binding and help calculate the binding free energies, which are crucial for understanding the affinity and specificity of the interaction.

Ligand Docking and Molecular Dynamics for Binding Site Elucidation

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. bonvinlab.orgmdpi.com For lycaconitine analogues like MLA, docking studies have been instrumental in elucidating their binding sites within various nAChR subtypes. sci-hub.ru These studies are often performed using homology models of the receptor, as high-resolution crystal structures of the complex can be challenging to obtain. nih.govsemanticscholar.org

Molecular dynamics simulations take the static snapshots from docking and set them in motion, simulating the behavior of the protein-ligand complex over time under physiological conditions. nih.gov This approach has been used to refine binding poses and confirm the stability of the interaction. For example, covalent trapping experiments, guided by homology modeling, provided direct evidence that MLA binds to the unique α4-α4 interface of the (α4)3(β2)2 stoichiometry of the α4β2 nAChR. nih.govsemanticscholar.org Docking and MD simulations have also identified key amino acid residues within the nAChR binding pocket that form crucial noncovalent interactions with the alkaloid. sci-hub.ru

| Receptor/Target | Key Interacting Residues | Computational Method | Reference |

| α7 nAChR | B/Tyr-93, B/Trp-147, B/Tyr-188 | Molecular Docking, MD Simulation | sci-hub.ru |

| α7 nAChR | B/Lys-143, B/Tyr-195, A/Trp-55, A/Leu-118 | Molecular Docking, MD Simulation | sci-hub.ru |

| α4β2 nAChR (α4-α4 interface) | α4(D204C) (mutant for trapping) | Homology Modeling, Covalent Trapping | nih.govsemanticscholar.org |

| This table is interactive. Click on the headers to sort the data. |

In Silico Prediction of Structure-Mechanism Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are employed to build mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For alkaloids with the lycoctonine (B1675730) skeleton, QSAR analyses have been performed to establish a predictive relationship between structural features and toxicity or receptor antagonism. researchgate.net

These models can identify the physicochemical properties and structural fragments that are critical for the compound's mechanism of action. For instance, a QSAR study on a series of lycoctonine-type alkaloids found that parameters such as the Topological Polar Surface Area (TPSA) and the number of carbonyl groups (nC=O) were significant predictors of activity, confirming the importance of hydrogen-bonding capability for binding at the receptor site. researchgate.net Three-dimensional QSAR (3D-QSAR) models further refine this understanding by considering the three-dimensional conformation of the molecules, providing a more detailed picture of the structure-antagonism relationships and guiding the rational design of novel, potentially more potent or selective, nAChR antagonists. sci-hub.ru

Advanced Analytical and Spectroscopic Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for piecing together the intricate three-dimensional architecture of diterpenoid alkaloids.

Multidimensional NMR spectroscopy is a powerful tool for determining the solution conformation of complex molecules like lycaconitine (B1195118). Techniques such as 1H-NMR and 13C-NMR provide detailed information about the chemical environment of each proton and carbon atom within the molecule.

Table 1: Representative 1H-NMR and 13C-NMR Data for Lycoctonine-Type Alkaloids

| Functional Group | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

| N-ethyl (CH₃) | ~1.05 (brs) | ~13.3 (q) |

| N-ethyl (CH₂) | ~2.50, 2.53 (m) | ~49.3 (t) |

| Methoxy (B1213986) (OCH₃) | ~3.15, 3.24, 3.27 (s) | ~55.4, 56.1, 57.4, 59.2 (q) |

| Acetoxyl (CH₃) | ~1.39 (s) | ~21.8 (q) |

| Acetoxyl (C=O) | - | ~169.6 (s) |

| p-Methoxy Benzoyloxy (Ar-H) | ~6.88, 7.94 (AA'BB' system) | ~113.7 (d), 122.4 (s), 131.7 (d) |

| p-Methoxy Benzoyloxy (C=O) | - | ~166.6 (s) |

| p-Methoxy Benzoyloxy (Ar-C-O) | - | ~163.6 (s) |

| p-Methoxy Benzoyloxy (OCH₃) | ~3.85 (s) | ~55.4 (q) |

| Note: Data is representative of the lycoctonine (B1675730) alkaloid class and is based on published spectral data for related compounds. researchgate.net Actual shifts for lycaconitine perchlorate (B79767) may vary. |

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of lycaconitine perchlorate. It provides highly accurate mass measurements, which allow for the determination of the molecular formula. acgpubs.orgcore.ac.ukresearchgate.net The fragmentation patterns observed in the mass spectrum offer valuable structural information. For lycoctonine-type alkaloids, a characteristic fragmentation is the loss of a methoxy group (M+ - 31), which is indicative of an α-methoxy group at the C-1 position. acgpubs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for the isolation of lycaconitine from natural sources and for the assessment of the purity of its perchlorate salt.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation, purification, and quantitative analysis of alkaloids. medcraveonline.comscribd.com Reversed-phase HPLC is commonly used for the analysis of alkaloids, and the addition of salts like perchlorates to the mobile phase can influence the retention and peak shape of basic analytes. tandfonline.com Specifically, salts with chaotropic anions, such as perchlorate, can lead to a higher increase in the retention of alkaloids. tandfonline.com Size-exclusion HPLC methods have also been developed using sodium perchlorate in the eluent for the analysis of therapeutic proteins, demonstrating the utility of perchlorate in improving chromatographic separations. nih.gov These methods allow for the isolation of pure lycaconitine, which can then be converted to its perchlorate salt. The purity of the final product is subsequently verified using analytical HPLC.

Ion chromatography (IC) is a specialized and effective technique for the determination of anions, including perchlorate. chromatographyonline.comthermofisher.com This method is particularly important for quantifying the perchlorate content in various samples, ensuring the correct stoichiometry of the lycaconitine perchlorate salt. rsc.orgclu-in.org IC with suppressed conductivity detection is a standard method for trace perchlorate analysis in diverse matrices. chromatographyonline.comthermofisher.com The technique involves separating the perchlorate anion from other ions on a specialized column, followed by sensitive detection. rsc.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification and Functional Evaluation of Lycaconitine (B1195118) Perchlorate (B79767) Analogues

Systematic modification of the lycaconitine scaffold has been a key strategy to probe its interaction with biological targets and to develop new compounds with potentially enhanced therapeutic properties. sci-hub.se This involves the chemical alteration of specific functional groups and subsequent evaluation of the biological activity of the resulting analogues.

One of the earliest and most significant observations in the SAR of lycaconitine-type alkaloids was the critical role of the C-18 ester group in acute toxicity. wikipedia.org Hydrolysis of this ester group to the corresponding amino-alcohol, lycoctonine (B1675730), results in a dramatic decrease in toxicity by over 100-fold. wikipedia.org While lycoctonine retains a similar qualitative pharmacological profile to its parent compound, its potency is reduced by approximately tenfold. wikipedia.org

Further studies have focused on modifying other parts of the molecule. For instance, the absence of the methyl group on the methylsuccinimido- ring, as seen in lycaconitine itself compared to methyllycaconitine (B43530) (MLA), leads to a roughly 20-fold decrease in affinity for α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org Interestingly, this modification does not significantly alter the affinity for α4β2 nAChRs. wikipedia.org

Researchers have also synthesized and evaluated a variety of analogues by modifying the esterifying group at C-18. wikipedia.org This approach allows for a systematic exploration of how different substituents at this position affect receptor binding and functional activity. The synthesis of various derivatives, including those with altered stereochemistry or different substituents on the succinimide (B58015) ring, has provided valuable insights into the structural requirements for potent and selective activity at nAChRs. nih.gov

Identification of Pharmacophores and Key Residues for Target Recognition

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For lycaconitine-type alkaloids, the pharmacophore for interaction with nAChRs is thought to involve the distance and spatial relationship between the nitrogen atom of the piperidine (B6355638) E-ring and the ester group at C-18. rsc.org The nitrogen atom is a key site of interaction with the receptor, and semi-synthetic analogues with a quaternary nitrogen have demonstrated higher activity, underscoring its importance. mdpi.com

Molecular docking studies on related lycaconitine-type C19-diterpenoid alkaloids have suggested that uncommon amide and methylenedioxy groups can be promising pharmacophores for anti-inflammatory activity. researchgate.net These groups likely contribute to the binding affinity and specificity of the compounds to their molecular targets, which in the context of inflammation, may include proteins like mitogen-activated protein kinases (MAPKs) and heat shock protein 90-alpha (HSP90α). researchgate.net

For the interaction with nAChRs, specific amino acid residues within the receptor's binding pocket are crucial. The binding of ligands like lycaconitine and its analogues occurs at the interface between subunits of the receptor. nih.govfrontiersin.org These binding sites are lined with aromatic residues that can form cation-π interactions with the positively charged nitrogen of the alkaloid. frontiersin.org Homology modeling and site-directed mutagenesis studies have helped to identify key residues on both the principal and complementary faces of the receptor subunits that are critical for ligand recognition and binding. nih.govfrontiersin.org

Influence of Stereochemistry on Molecular Interactions and Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of lycaconitine and its analogues. The complex, rigid, and highly oxygenated hexacyclic structure of these alkaloids presents numerous stereocenters, and even subtle changes in their configuration can lead to significant differences in pharmacological properties. rsc.orgmdpi.com

A notable example is the stereochemistry of the methoxy (B1213986) group at the C-1 position. The correction of the stereochemistry at this position from the β- to the α-configuration in the early 1980s was a significant milestone in understanding the true structure of methyllycaconitine. wikipedia.org This highlights the importance of accurate structural determination for meaningful SAR studies. The conformation of ring A is influenced by the substitution at position 1; for instance, 1-OH substituted norditerpenoid alkaloids tend to adopt a twisted-boat conformation for ring A, while 1-OMe analogues exist in a twisted-chair conformation. mdpi.com

Further evidence for the critical role of stereochemistry comes from studies on analogues with modifications to the succinimide ring of methyllycaconitine. Changing the chirality of the methyl group on the succinimide ring from the naturally occurring (S)-configuration to the (R)-configuration results in an analogue that, while showing only a small reduction in binding affinity for the α7 nAChR, is inactive in antagonizing nicotine-induced seizures and antinociception. nih.gov This demonstrates that binding affinity alone does not always correlate with functional activity and that the precise stereochemical fit within the receptor is crucial for eliciting a biological response.

Rational Design of Novel Lycaconitine Perchlorate Derivatives

The insights gained from SAR and SMR studies provide a foundation for the rational design of novel lycaconitine perchlorate derivatives with improved pharmacological profiles. Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of the target structure and the ligand-target interactions. nih.gov

One approach to designing new derivatives is to modify the lead compound, such as lappaconitine (B608462) (a related C18-diterpenoid alkaloid), by introducing various substituents at specific positions to enhance a desired activity, like anti-inflammatory effects. nih.govsemanticscholar.org For example, introducing phospholipid skeletons or other functional fragments like cinnamic acid, indole, and amino acids to the 20-N position of lappaconitine has been explored to alter the molecule's physicochemical properties and improve its biological activity. nih.govsemanticscholar.org The use of 1,2,3-triazoles as pharmacophores has also been investigated due to their prevalence in many biologically active molecules. nih.govsemanticscholar.org

In the context of lycaconitine, the design of new analogues could focus on optimizing the interactions with nAChRs. This might involve synthesizing derivatives with modified ester groups at C-18 to enhance binding affinity or selectivity for specific receptor subtypes. wikipedia.org Furthermore, exploring modifications to the core ring structure could lead to compounds with novel pharmacological properties. The ultimate goal is to develop derivatives that are more potent, selective, and have a better safety profile than the parent compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govnih.gov

A typical QSAR study involves several steps:

Data Set Selection: A set of molecules with known biological activities is chosen. mdpi.com

Molecular Descriptor Calculation: Various physicochemical properties, or descriptors, are calculated for each molecule in the data set. youtube.com These can include electronic, steric, and hydrophobic parameters.

Model Development: A mathematical model is built to correlate the calculated descriptors with the observed biological activity. mdpi.com Statistical methods such as multiple linear regression or machine learning algorithms like random forest are often employed. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

While specific QSAR models for lycaconitine perchlorate are not extensively reported in the provided search results, the principles of QSAR are applicable to this class of compounds. For instance, a QSAR study on a series of lycaconitine analogues could identify the key molecular properties that govern their affinity for nAChRs. Such a model could then be used to predict the binding affinity of novel, rationally designed derivatives before they are synthesized, saving time and resources. For example, a study on antimalarial compounds correlated variations in activity with lipid solubility (log P), a key QSAR parameter. scribd.com

The development of a robust QSAR model for lycaconitine derivatives would be a valuable tool for guiding the synthesis of new analogues with enhanced potency and selectivity, ultimately contributing to the discovery of new therapeutic agents.

Comparative Pharmacological and Biochemical Investigations

Comparison of Lycaconitine (B1195118) Perchlorate (B79767) with Other Diterpenoid Alkaloids

Diterpenoid alkaloids, a diverse group of natural compounds primarily found in plant genera such as Delphinium and Aconitum, exhibit a wide range of pharmacological effects. nih.govnih.gov Among these, lycaconitine and its derivatives have garnered significant attention for their interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). tandfonline.comacgpubs.org This section compares the pharmacological and biochemical properties of lycaconitine perchlorate with other related diterpenoid alkaloids, focusing on their differential affinities for nAChR subtypes and their distinct mechanisms of ion channel modulation.

Differential Affinity and Selectivity Against nAChR Subtypes (e.g., vs. Methyllycaconitine)

Lycaconitine and its close analogue, methyllycaconitine (B43530) (MLA), demonstrate notable differences in their affinity and selectivity for various nAChR subtypes. wikipedia.org MLA is a well-established, highly potent, and selective competitive antagonist of the α7 nAChR subtype. nih.govnih.govacs.org The structural distinction between lycaconitine and MLA lies in the absence of a methyl group on the succinimide (B58015) ring in lycaconitine. wikipedia.org This seemingly minor structural variation leads to a significant reduction in affinity for α7 receptors by approximately 20-fold compared to MLA. wikipedia.org However, this change does not substantially alter its affinity for α4β2 receptors. wikipedia.org

Binding studies have further elucidated these differences. For instance, MLA competes for ¹²⁵I-α-bungarotoxin binding sites, which are characteristic of α7 subtypes, over 1000 times more strongly than its parent compound, lycoctonine (B1675730). wikipedia.org The removal of the methyl group, as in lycaconitine, diminishes this high-affinity interaction with α7 receptors. wikipedia.org Conversely, the affinity for other nAChR subtypes, such as α3β2 and α4β2, appears to be less affected by this specific structural modification. For example, MLA shows an IC₅₀ of approximately 8 x 10⁻⁸ M at α3β2 and ~7 x 10⁻⁷ M at α4β2 receptor subtypes. wikipedia.org While specific affinity values for lycaconitine perchlorate at these subtypes are less commonly reported, the data on lycaconitine suggests a retained, albeit different, binding profile compared to MLA. wikipedia.org

The structural components of these alkaloids play a crucial role in their receptor affinity. The N-ethyl bicyclo tertiary alkaloid nitrogen atom and the C-18 anthranilic acid ester are key features contributing to the toxicity and receptor interaction of MLA. frontiersin.org The modification of the succinimide ring in lycaconitine directly impacts its interaction with the α7 nAChR binding pocket, highlighting the sensitivity of this receptor subtype to subtle structural changes in the ligand. wikipedia.org

| Compound | Target nAChR Subtype | Relative Affinity/Potency | Reference |

| Methyllycaconitine (MLA) | α7 | High (IC₅₀ = 2 nM) | acs.org |

| α3β2 | Moderate (IC₅₀ ~8 x 10⁻⁸ M) | wikipedia.org | |

| α4β2 | Lower (IC₅₀ ~7 x 10⁻⁷ M) | wikipedia.org | |

| Lycaconitine | α7 | Reduced affinity (approx. 20-fold lower than MLA) | wikipedia.org |

| α4β2 | Not significantly changed compared to MLA | wikipedia.org | |

| Lycoctonine | α7 (¹²⁵I-α-bungarotoxin binding) | Very low (>1000-fold lower than MLA) | wikipedia.org |

Mechanistic Distinctions Among Related Alkaloids on Ion Channel Modulation

The modulation of ion channels by diterpenoid alkaloids extends beyond simple receptor antagonism and involves complex mechanisms that can differ significantly among related compounds. While both lycaconitine and MLA act as antagonists at nAChRs, their interactions with the ion channel pore and allosteric sites can vary.

MLA primarily functions as a competitive antagonist at the orthosteric agonist binding site of α7 nAChRs. acs.org However, some of its analogues have been shown to exhibit noncompetitive antagonism, suggesting interaction with allosteric sites or direct channel block. nih.gov For example, certain novel MLA analogues act as noncompetitive antagonists at α4β2 and α3β4 nAChRs, with some demonstrating voltage-dependent inhibition indicative of channel block. nih.gov These analogues were found to interact with channel-lining residues, specifically at the 13' position within the α4 subunit of the α4β2 receptor. nih.gov

The broader class of diterpenoid alkaloids displays a range of effects on different ion channels. For instance, aconitine (B1665448) and 3-acetyl aconitine can cause persistent activation of Na⁺ channels, leading to their desensitization. researchgate.net In contrast, lappaconitine (B608462), N-deacetyllapaconitine, and 6-benzoylheteratisine (B8240661) act to deactivate these same channels. nih.gov This highlights that within the same chemical class, minor structural variations can lead to opposing modulatory effects on ion channels. The complex polycyclic structure and various sidechains, particularly at positions C8, C13, and C14, are thought to be critical determinants of these diverse interactions with ion channels. nih.govresearchgate.net

Neuromodulators often exert their effects by engaging G-protein coupled receptors (GPCRs), which then modulate ion channel properties through intracellular signaling cascades. nih.gov While the direct interaction of lycaconitine perchlorate with GPCRs is not extensively documented, the modulation of nAChRs, which are themselves ion channels, can indirectly influence downstream signaling pathways typically affected by neuromodulators. The differential effects of lycaconitine and its analogues on various nAChR subtypes suggest that they can fine-tune neuronal excitability and neurotransmitter release in distinct ways.

Evaluation of Interactions with Other Neuroactive Compounds in vitro

The pharmacological profile of a compound is not only defined by its direct action on a molecular target but also by its interactions with other neuroactive substances. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one compound diminishes the effect of another.

Synergistic or Antagonistic Effects on Specific Molecular Targets

In the context of lycaconitine perchlorate, its interaction with other neuroactive compounds, particularly those that also target nAChRs or related signaling pathways, is of significant interest. While specific studies detailing the synergistic or antagonistic effects of lycaconitine perchlorate with other compounds in vitro are limited, general principles of drug interactions at nAChRs can be inferred.

For instance, the co-application of a competitive nAChR antagonist like lycaconitine with a positive allosteric modulator (PAM) of the same receptor would likely result in a complex interaction. The PAM would enhance the effect of any remaining agonist binding, while lycaconitine would compete with the agonist for the binding site. The net effect would depend on the relative concentrations and affinities of all three compounds.

Studies on other alkaloids provide examples of such interactions. For example, the combination of the alkaloid berberine (B55584) with certain antibiotics has shown synergistic antimicrobial effects against multi-drug resistant isolates. science.gov While this is a different biological system, it illustrates the potential for alkaloids to modulate the activity of other therapeutic agents. In the realm of cancer treatment, both synergistic and antagonistic interactions are frequently observed between different anti-cancer drugs, highlighting the importance of understanding these relationships for designing effective combination therapies. nih.gov

Given that lycaconitine perchlorate modulates a key receptor in the central and peripheral nervous systems, its potential to interact with a wide range of neuroactive drugs, including other receptor antagonists, agonists, and modulators of different neurotransmitter systems, is high. However, detailed in vitro studies are required to characterize these specific interactions and their underlying molecular mechanisms.

Cross-Species Pharmacological Studies (non-human model systems focused on basic biological mechanisms)

Cross-species pharmacological studies are essential for understanding the fundamental biological mechanisms of a compound and for assessing the translatability of findings from animal models to humans. Such studies have been instrumental in characterizing the effects of diterpenoid alkaloids.

The toxicity and pharmacological actions of MLA have been examined in various species, including mice, frogs, rabbits, cats, and dogs, revealing species-specific differences in susceptibility. wikipedia.org For example, early studies showed that MLA blocks neuromuscular transmission in skeletal muscle preparations from rats and frogs. wikipedia.org In the rat phrenic nerve-diaphragm preparation, MLA produced a 50% decrease in response at a concentration of 2 x 10⁻⁵ M. wikipedia.org

The use of Xenopus oocytes as a model system has been particularly valuable for studying the effects of lycaconitine and its analogues on specific nAChR subtypes. nih.govacs.orgnih.gov By expressing different combinations of human or rodent nAChR subunits in these oocytes, researchers can precisely measure the potency and mechanism of action of these alkaloids on defined receptor targets. nih.govacs.org For instance, the differential effects of MLA analogues on rat α7, α4β2, and α3β4 nAChRs were characterized using this system. nih.gov Similarly, the antagonist activity of simplified MLA analogues on human α7 nAChRs was also examined in Xenopus oocytes. acs.org

These non-human model systems, from whole animal toxicity studies to isolated tissue preparations and heterologous expression systems, have been crucial in building a detailed picture of the structure-activity relationships and the fundamental mechanisms of action of lycaconitine and related diterpenoid alkaloids. wikipedia.orgnih.gov They have confirmed that the primary target of these compounds is the nAChR and have allowed for a detailed dissection of their subtype selectivity and modulatory mechanisms. wikipedia.orgnih.govacs.org

Applications in Chemical Biology and Neuropharmacology Research

Lycaconitine (B1195118) Perchlorate (B79767) as a Molecular Probe for Ion Channel Function

As a molecular probe, lycaconitine perchlorate is invaluable for studying the function of ion channels, particularly the diverse family of nAChRs. These receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems and are implicated in numerous physiological and pathological processes. frontiersin.orgnih.gov

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp, are fundamental in dissecting the physiological roles of ion channels. nih.gov In this context, lycaconitine is used as a specific antagonist to block nAChR activity and characterize the properties of various receptor subtypes. Studies comparing lycaconitine with its close relative, methyllycaconitine (B43530) (MLA), have been particularly insightful. For example, the absence of a methyl group on the succinimide (B58015) ring in lycaconitine reduces its affinity for the α7 nAChR subtype by approximately 20-fold compared to MLA. wikipedia.org However, its affinity for the α4β2 subtype remains largely unchanged, demonstrating subtype selectivity that can be exploited in experimental settings. wikipedia.org

Binding affinity studies have quantified these differences, showing that lycaconitine is less potent than MLA at inhibiting [¹²⁵I]-α-bungarotoxin binding (a marker for α7 nAChRs) but retains moderate potency at inhibiting [³H]-(-)-cytisine binding (a marker for α4β2 nAChRs). acs.org These electrophysiological and binding assays allow researchers to isolate and study the function of specific nAChR subtypes in native neurons and heterologous expression systems like Xenopus oocytes. researchgate.netnih.govnih.gov By blocking specific receptors with lycaconitine, scientists can determine the contribution of those channels to cellular excitability, neurotransmitter release, and synaptic plasticity. nih.govnih.gov

| Compound | Target Receptor Subtype | Assay | Measured Affinity (Ki or IC₅₀) | Reference |

|---|---|---|---|---|

| Lycaconitine | α7 nAChR | Inhibition of [¹²⁵I]-α-bungarotoxin binding | IC₅₀ = 6.8 ± 0.9 × 10⁻⁶ M | rsc.org |

| Methyllycaconitine (MLA) | α7 nAChR | Inhibition of [¹²⁵I]-α-bungarotoxin binding | Ki ~1 × 10⁻⁹ M | wikipedia.org |

| Lycaconitine | α4β2 nAChR | Inhibition of [³H]-(-)-cytisine binding | Moderately potent, ~half the potency of MLA | acs.org |

| Methyllycaconitine (MLA) | α4β2 nAChR | Inhibition of [³H]-nicotine binding | Ki ~4 × 10⁻⁶ M | wikipedia.org |

The specific binding characteristics of lycaconitine make it a candidate for development into a molecular probe for receptor labeling and imaging. While direct radiolabeling of lycaconitine perchlorate itself is not widely documented, the principle has been established with related compounds. For instance, radiolabeled versions of other nAChR ligands are used in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to study receptor distribution in the living brain. researchgate.net The development of a radiolabeled or fluorescently tagged lycaconitine derivative could provide a valuable tool for autoradiography in tissue slices or for in vivo imaging, allowing researchers to visualize the precise location and density of α4β2-containing nAChRs. scribd.com Such tools would be instrumental in studying changes in receptor expression associated with neurological disorders.

Utilization in Electrophysiological Studies to Dissect Receptor Physiology

Contributions to Understanding Natural Product Pharmacology

Lycaconitine is a member of the C19-norditerpenoid alkaloids, a large family of complex natural products isolated from Delphinium (larkspur) and Aconitum (aconite) species. nih.govacgpubs.org The study of lycaconitine perchlorate contributes significantly to the field of natural product pharmacology by providing a clear example of how a specific chemical structure translates into a precise biological activity. tandfonline.comresearchgate.net

Research into lycaconitine and its analogs helps to delineate structure-activity relationships (SAR). For instance, the comparison between lycaconitine and MLA clearly demonstrates the critical role of the N-methyl group on the succinimide ring for high-affinity binding to α7 nAChRs. wikipedia.orgrsc.org This knowledge is crucial for medicinal chemists who aim to design synthetic ligands with tailored selectivity for specific nAChR subtypes. nih.gov The complex, highly oxygenated hexacyclic system of lycaconitine presents a significant synthetic challenge, and efforts to synthesize it and its analogs can drive innovation in chemical synthesis. acs.org Furthermore, understanding the pharmacology of individual alkaloids like lycaconitine is essential for explaining the toxicological profiles of the plants from which they are derived. wikipedia.org

Integration into High-Throughput Screening Assays for Target Validation

In the field of drug discovery, high-throughput screening (HTS) is used to test large libraries of chemical compounds for activity against a specific biological target. For nAChRs, these assays are often cell-based and measure changes in ion flow, membrane potential, or intracellular calcium levels upon receptor activation. acs.org

Lycaconitine perchlorate can be used as a pharmacological tool within these HTS campaigns for target validation. frontiersin.orgnih.gov For example, if an HTS assay identifies a compound that appears to inhibit nAChR function, lycaconitine can be used as a reference antagonist. By demonstrating that lycaconitine (a known nAChR antagonist) can produce a similar or comparable effect in the assay system, researchers can validate that the target of the newly discovered compound is indeed the nAChR. frontiersin.orgnih.gov Specifically, in assays targeting α4β2 receptors, lycaconitine's well-characterized activity can help confirm that the assay is performing correctly and can serve as a benchmark against which new potential antagonists are measured.

Role in Investigating Neuronal Circuitry in Model Organisms (non-human)

The selective antagonist properties of lycaconitine make it a valuable pharmacological tool for investigating the function of specific neuronal circuits in non-human animal models. oaepublish.comnih.govnih.gov Nicotinic acetylcholine (B1216132) receptors are widely expressed in the brain and are key modulators of neuronal communication, influencing processes from learning and memory to attention and motor control. nih.govnih.gov

By administering lycaconitine to specific brain regions in animal models (such as rodents), researchers can reversibly block the activity of nAChR subtypes like α4β2. uca.edu.ar This allows for the study of the role these specific receptors play in the function of a particular circuit and its related behaviors. For example, blocking α4β2 nAChRs in the hippocampus or cerebral cortex can help elucidate their contribution to cognitive processes or the regulation of anxiety. nih.govnih.gov While many studies have focused on the more potent α7 antagonist MLA, the distinct pharmacological profile of lycaconitine makes it a complementary tool to dissect the roles of non-α7 nAChRs in the complex interplay of neuronal networks. oaepublish.comuca.edu.ar These types of investigations are crucial for understanding the fundamental biology of the brain and for identifying potential therapeutic targets for neurological and psychiatric diseases. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.